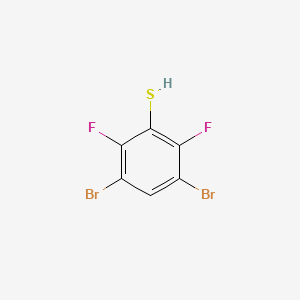

3,5-Dibromo-2,6-difluorothiophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2,6-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2S/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFIQIRMZDCEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)S)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Organosulfur and Organofluorine Chemistry

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are ubiquitous in nature and synthetic chemistry. wikipedia.org They play crucial roles in a vast array of applications, from pharmaceuticals to materials science. nih.gov The thiol group (-SH) in particular, a key feature of thiophenols, imparts characteristic reactivity, allowing for a range of chemical transformations. adcmastuana.orgbritannica.com

Simultaneously, the field of organofluorine chemistry has expanded dramatically, driven by the profound effects that fluorine substitution can have on the physical, chemical, and biological properties of a molecule. The introduction of fluorine atoms can alter a molecule's acidity, lipophilicity, and metabolic stability, making it a valuable tool in drug design and materials science.

3,5-Dibromo-2,6-difluorothiophenol is a prime example of a molecule that embodies the synergistic potential of combining these two fields. Its structure, featuring both sulfur and fluorine functionalities on an aromatic ring, makes it a valuable building block for the synthesis of more complex molecules with tailored properties.

Importance of Polyhalogenated Aromatic Systems in Advanced Chemical Synthesis

Polyhalogenated aromatic compounds, those bearing multiple halogen substituents, are of significant interest in advanced chemical synthesis. The halogen atoms serve as versatile synthetic handles, enabling a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to the construction of complex molecular architectures.

The presence of multiple, different halogen atoms, as in 3,5-Dibromo-2,6-difluorothiophenol, offers the potential for selective and sequential reactions. This regiochemical control is a cornerstone of modern synthetic strategy, allowing for the precise and efficient assembly of target molecules. Furthermore, the electronic effects of the halogen substituents can modulate the reactivity of the aromatic ring and other functional groups, providing another layer of control for the synthetic chemist. The strategic placement of fluorine atoms, for instance, can influence the electronic properties of the molecule, which is a key consideration in the design of materials for organic electronics. ossila.com

Specific Research Interest in 3,5 Dibromo 2,6 Difluorothiophenol

Precursor Synthesis and Halogenation Approaches

The construction of the this compound molecule hinges on the strategic introduction of bromine and thiol functionalities onto a difluorinated aromatic core. This section explores the key approaches to assembling the necessary precursors and effecting the critical halogenation steps.

Regioselective Bromination Reactions of Fluorinated Thiophenol Precursors

A primary route to this compound involves the direct bromination of a fluorinated thiophenol precursor, such as 3,5-difluorothiophenol. sigmaaldrich.com The presence of the fluorine atoms on the aromatic ring influences the regioselectivity of the electrophilic aromatic substitution reaction. ossila.com The electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic attack, but also directs the incoming electrophile to specific positions.

The synthesis of substituted thiophenols can be achieved through various methods, including the reduction of aromatic disulfides or the direct substitution of a halogenated aromatic compound with a metal salt of sulfur. google.com For instance, the reaction of an aryl halide with sulfur powder in the presence of a copper(I) iodide catalyst and a base like potassium carbonate can yield an aryl thiol after a reduction step. organic-chemistry.org

| Precursor | Reagents | Product | Notes |

| 3,5-Difluorothiophenol | Bromine (Br₂) | This compound | The fluorine atoms direct the bromination to the 2 and 6 positions. |

| Aryl Halide | Sulfur, CuI, K₂CO₃, then NaBH₄ | Aryl Thiol | A general method for synthesizing thiophenol precursors. organic-chemistry.org |

Introduction of the Thiol Functionality in Brominated Difluoroarenes via Nucleophilic Substitution

An alternative strategy involves the synthesis of a dibrominated difluoroarene followed by the introduction of the thiol group. This approach typically begins with a compound like 1,3-dibromo-2,5-difluorobenzene. The thiol functionality is then introduced via a nucleophilic aromatic substitution reaction, where a sulfur-containing nucleophile displaces a suitable leaving group on the aromatic ring. nih.gov

Commonly used sulfur nucleophiles include sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaHS). google.com However, these reagents can sometimes lead to undesired side reactions. google.com A more controlled method might involve the use of a protected thiol equivalent, which is later deprotected to reveal the free thiol.

| Starting Material | Reagents | Intermediate | Final Product |

| 1,3-Dibromo-2,5-difluorobenzene | Sulfur nucleophile (e.g., NaSH) | - | This compound |

General Halogenation Techniques Applicable to Thiophenol Derivatives

The halogenation of thiophenol derivatives is a common transformation in organic synthesis. researchgate.netudayton.edu For bromination, molecular bromine (Br₂) is a standard reagent, often used in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) for activating the bromine. youtube.com However, for activated rings, a catalyst may not be necessary. The reaction conditions, including solvent and temperature, must be carefully controlled to prevent over-halogenation or oxidation of the thiol group. scielo.br

Theoretical studies on the halogenation of related heterocyclic systems suggest that the introduction of one halogen atom can sometimes slightly enhance the reactivity towards further halogenation. udayton.edu

Functional Group Interconversions for Thiophenol Synthesis

Functional group interconversions are fundamental to organic synthesis, allowing for the transformation of one functional group into another. ub.edufiveable.mesolubilityofthings.com In the context of synthesizing this compound, several interconversions are plausible. For example, a precursor containing a different functional group, such as an amino group in 3,5-dibromo-2,6-difluoroaniline, could potentially be converted to the corresponding thiophenol. This could be achieved through a Sandmeyer-type reaction, where the amine is first diazotized and then treated with a sulfur-containing reagent.

Another approach is the reduction of a corresponding sulfonyl chloride or disulfide. The reduction of aromatic disulfides to thiophenols can be accomplished using reducing agents like sodium bisulfite. google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. scielo.br Factors such as the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time all play a significant role. For instance, in copper-catalyzed C-S coupling reactions to form thiophenols, the choice of solvent and the nature of the copper catalyst and ligand can greatly influence the efficiency of the reaction. organic-chemistry.org

In halogenation reactions, controlling the stoichiometry of the halogenating agent is critical to prevent the formation of polyhalogenated byproducts. youtube.com The use of milder halogenating agents or protective group strategies can also be employed to improve selectivity. The purification of the final product, often through techniques like chromatography or recrystallization, is also a key step in obtaining high-purity this compound.

| Parameter | Consideration | Example |

| Solvent | Solubility of reactants, influence on reaction rate and selectivity. | Acetonitrile has been shown to provide a good balance between conversion and selectivity in some oxidative coupling reactions. scielo.br |

| Temperature | Affects reaction rate; higher temperatures can lead to side reactions. | Lithiation reactions are often carried out at low temperatures (-78 °C) to control reactivity. mdpi.com |

| Catalyst | Can increase reaction rate and selectivity. | CuI is an effective catalyst for the synthesis of aryl thiols from aryl iodides. organic-chemistry.org |

| Reagent Stoichiometry | Affects conversion and prevents side reactions. | Using a controlled amount of brominating agent is crucial to avoid over-bromination. |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the two fluorine and two bromine atoms. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, generally require the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.comyoutube.com In this molecule, the high degree of halogenation significantly reduces the nucleophilicity of the ring, making such reactions challenging under standard conditions.

Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAr). However, the positions on the ring are already substituted, limiting the scope for direct SNAr unless a leaving group is displaced. The fluorine atoms could potentially act as leaving groups in the presence of a strong nucleophile, a known reactivity pattern for polyfluorinated aromatic compounds.

Reactions Involving the Thiol Moiety

The thiol (-SH) group is a versatile functional group that can undergo a variety of chemical transformations.

The oxidation of thiols is a fundamental transformation in organic chemistry. Aromatic thiols, in particular, can be readily oxidized to the corresponding disulfides. This transformation is a key process in many biological systems and synthetic pathways. nih.govdntb.gov.uabiolmolchem.com The oxidation can be achieved using a variety of oxidizing agents, including mild oxidants like air (in the presence of a base or catalyst), hydrogen peroxide, or dimethyl sulfoxide (B87167) (DMSO). biolmolchem.comnih.govmdpi.com The reaction proceeds via the formation of a thiyl radical, which then dimerizes to form the disulfide bond. nih.govnih.gov

For this compound, controlled oxidation would be expected to yield the corresponding disulfide, bis(3,5-dibromo-2,6-difluorophenyl) disulfide. The general reaction is as follows:

2 ArSH + [O] → ArS-SAr + H₂O

Further oxidation of the disulfide can lead to higher oxidation states of sulfur, such as thiosulfinates (Ar-S(O)-S-Ar) and thiosulfonates (Ar-S(O)₂-S-Ar), and ultimately to sulfonic acids (Ar-SO₃H) under stronger oxidizing conditions. mdpi.com The specific products obtained would depend on the nature of the oxidant and the reaction conditions.

A general procedure for the synthesis of disulfides from thiols involves dissolving the thiol in a suitable solvent and treating it with an oxidizing agent. For example, a common laboratory method involves the air oxidation of thiols in the presence of a base.

Table 1: General Conditions for Thiol Oxidation

| Oxidizing Agent | Conditions | Product |

| Air/O₂ | Basic or catalytic | Disulfide |

| Hydrogen Peroxide | Catalytic (e.g., selenium) | Disulfide, Thiosulfinate |

| Dimethyl Sulfoxide | Acidic | Disulfide |

| Peracids | Stoichiometric | Thiosulfinate, Thiosulfonate |

The sulfur atom of the thiol group is nucleophilic and can readily participate in alkylation and arylation reactions. The acidity of the thiol proton allows for the formation of a thiolate anion (ArS⁻) upon treatment with a base. This thiolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides or aryl halides, to form thioethers (sulfides).

Alkylation:

ArSH + R-X + Base → Ar-S-R + HX

Where R is an alkyl group and X is a halide.

Arylation:

ArSH + Ar'-X + Base/Catalyst → Ar-S-Ar' + HX

Where Ar' is an aryl group. Arylation often requires a catalyst, such as a copper or palladium complex, especially if the aryl halide is not highly activated towards nucleophilic substitution.

These reactions provide a straightforward method for introducing a wide range of organic substituents onto the sulfur atom, allowing for the synthesis of a diverse library of thioether derivatives of this compound.

Thiolates are excellent ligands for a variety of metal ions due to the soft nature of the sulfur atom. The deprotonated form of this compound can coordinate to metal centers to form stable metal-thiolate complexes. The presence of the halogen and fluorine substituents on the aromatic ring can influence the electronic properties of the resulting metal complexes, potentially affecting their catalytic activity, stability, and spectroscopic properties. The synthesis of such complexes would typically involve the reaction of the thiophenol with a metal salt in the presence of a base to deprotonate the thiol.

Cross-Coupling Reactions at Bromine Centers

The two bromine atoms on the aromatic ring of this compound are key handles for the construction of more complex molecular architectures through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. libretexts.orgtcichemicals.com It typically involves the reaction of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. nih.govnih.gov The bromine atoms of this compound are well-suited as coupling partners in Suzuki-Miyaura reactions.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) center, typically facilitated by the base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond.

By reacting this compound with various arylboronic acids, a wide range of biaryl and polyaryl compounds can be synthesized. nih.govsemanticscholar.org The reaction can potentially be controlled to achieve either mono- or di-arylation by adjusting the stoichiometry of the reagents and the reaction conditions. The presence of both bromine and fluorine atoms on the ring may also lead to interesting regioselectivity in these coupling reactions. beilstein-journals.orgnih.gov

Table 2: Key Components of a Suzuki-Miyaura Coupling Reaction

| Component | Role | Example |

| Organohalide | Electrophilic partner | This compound |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid |

| Palladium Catalyst | Facilitates the reaction | Pd(PPh₃)₄, Pd(OAc)₂ |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Provides the reaction medium | Toluene, Dioxane, Water |

Stille Coupling and Other Transition Metal-Catalyzed Processes

The presence of two carbon-bromine bonds on the aromatic ring makes this compound a prime candidate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Stille Coupling:

The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane (organotin) reagent. wikipedia.org For this compound, the aryl bromide moieties can serve as the electrophilic partner. The reaction is expected to proceed via a standard catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organostannane (R-SnBu₃) and reductive elimination to yield the coupled product. harvard.edu

Given the two bromine atoms, the reaction can be controlled to achieve either mono- or di-substitution by tuning the stoichiometry of the organostannane reagent. The electron-withdrawing nature of the two fluorine atoms is anticipated to enhance the rate of the oxidative addition step, a key process in the catalytic cycle. researchgate.net A wide variety of organostannanes can be used, allowing for the introduction of alkyl, vinyl, aryl, and alkynyl groups. wikipedia.org Additives like copper(I) iodide (CuI) may be employed to accelerate the reaction rate. harvard.eduorganic-chemistry.org

Other Transition Metal-Catalyzed Processes:

Beyond the Stille reaction, this compound is a versatile substrate for other palladium, nickel, or copper-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base would replace the bromine atoms with aryl or vinyl groups.

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes would yield the corresponding alkynyl-substituted thiophenols.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines would lead to the formation of diaminodifluorothiophenol derivatives.

Heck Coupling: Reaction with alkenes under palladium catalysis would introduce vinyl groups at the site of the bromine atoms.

The thiol group (-SH) can sometimes interfere with these catalytic cycles by poisoning the metal catalyst. Therefore, it is often necessary to protect the thiol group, for example, as a thioether, prior to performing the cross-coupling reaction.

Table 1: Representative Conditions for Stille Coupling of Aryl Bromides

| Parameter | Condition | Purpose |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Provides the active Pd(0) species |

| Ligand | PPh₃, AsPh₃, P(t-Bu)₃ | Stabilizes the catalyst and influences reactivity |

| Organostannane | R-SnBu₃ (R = vinyl, aryl, etc.) | Source of the nucleophilic carbon group |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |

| Temperature | 50-120 °C | To overcome the activation energy of the reaction |

| Additive | CuI, LiCl | Can accelerate the transmetalation step |

Disclaimer: The conditions listed are typical for Stille reactions of aryl bromides and are for illustrative purposes. Specific conditions for this compound would require experimental optimization.

Other Characteristic Organic Reactions

The reactivity of this compound is also defined by transformations involving its thiol group and its potential to form organometallic intermediates.

The thiol group of this compound can undergo esterification to form thioesters (S-esters) or sulfinic esters, depending on the reaction conditions.

Thioester Formation: Direct reaction with carboxylic acids, acyl chlorides, or anhydrides yields thioesters. The reaction with a carboxylic acid typically requires a dehydrating agent or catalyst. Using more reactive acyl chlorides or anhydrides often proceeds more readily, sometimes in the presence of a non-nucleophilic base to scavenge the HCl or carboxylic acid byproduct. acs.orggoogle.com

Sulfinic Ester Formation: Oxidative esterification, where the thiol is reacted with an alcohol in the presence of an oxidizing agent, can lead to the formation of sulfinic esters. nih.govingentaconnect.comresearchgate.net This transformation involves the oxidation of the sulfur atom.

Table 2: Illustrative Esterification Approaches for Thiophenols

| Reaction Type | Acylating/Reacting Agent | Catalyst/Reagent | Product Type |

| Thioesterification | Carboxylic Acid | Carbodiimide (e.g., DCC) | Thioester |

| Thioesterification | Acyl Chloride | Pyridine (B92270) or Et₃N | Thioester |

| Thioesterification | Acid Anhydride | None or acid catalyst | Thioester |

| Oxidative Esterification | Alcohol | Oxidizing agent (e.g., H₂O₂) | Sulfinic Ester |

Disclaimer: This table presents general methods for thiophenol esterification. Optimization would be necessary for this compound.

Acylation of the sulfur atom in this compound is a straightforward method to produce thioesters. This reaction, also known as S-acylation, typically involves reacting the thiophenol with an acylating agent. acs.org

Common acylating agents include:

Acyl Halides (e.g., Acetyl Chloride): These are highly reactive and readily acylate the thiol, often in the presence of a base like pyridine to neutralize the resulting hydrogen halide. google.com

Acid Anhydrides (e.g., Acetic Anhydride): These are also effective acylating agents, and the reaction can be catalyzed by acids or bases. google.com

S-acylation is also a common strategy for protecting the thiol group during other synthetic transformations, such as the transition metal-catalyzed reactions mentioned previously. acs.org

The formation of a Grignard reagent from this compound would involve the reaction of one of the C-Br bonds with magnesium metal. The C-F bonds are generally unreactive towards magnesium. quora.com However, two major challenges exist:

Acidic Thiol Proton: The thiol proton is acidic and would be readily deprotonated by any Grignard reagent formed, consuming one equivalent of the reagent and preventing it from acting as a nucleophile. To circumvent this, the thiol group would need to be protected prior to the reaction, or at least two equivalents of magnesium and the subsequent electrophile would be required.

Chemoselectivity: With two bromine atoms, selective formation of a mono-Grignard reagent can be challenging and may lead to mixtures of mono- and di-Grignard species, along with unreacted starting material.

Alternatively, a halogen-magnesium exchange reaction using a reagent like isopropylmagnesium chloride (iPrMgCl) could be employed, potentially offering better selectivity for mono-metallation. google.comresearchgate.net The resulting Grignard reagent, 3-Bromo-5-(magnesiobromide)-2,6-difluorothiophenol (assuming protection/deprotonation of the SH group), would be a potent nucleophile for forming new carbon-carbon bonds with electrophiles like aldehydes, ketones, and carbon dioxide.

At low temperatures (typically -78 °C), organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can be used to achieve selective metallation of the molecule. rsc.org Several outcomes are possible for this compound:

Deprotonation of Thiol: The most acidic proton is on the sulfur atom. A strong base will deprotonate the thiol to form a lithium thiolate.

Bromine-Lithium Exchange: Using n-BuLi at low temperatures can facilitate the exchange of one of the bromine atoms for lithium. rsc.orgpsu.edu This is often faster than deprotonation of the aromatic ring. The resulting aryllithium species is a powerful nucleophile.

Directed Ortho-Metallation/Deprotonation: The fluorine atoms and the thiolate group (formed in situ) can direct deprotonation of the aromatic ring. However, in this substituted system, Br-Li exchange is generally the more probable pathway. The use of a sterically hindered base like LDA might favor deprotonation of the ring over halogen exchange. psu.eduresearchgate.net

The choice of solvent and base is critical in determining the reaction's outcome. For instance, butyllithium (B86547) in diethyl ether often favors halogen-lithium exchange, while in THF, more complex reactions can occur. rsc.orgpsu.edu The resulting organolithium intermediate can be trapped with various electrophiles to introduce a wide range of functional groups.

Despite extensive searches for scientific literature on the chemical compound "this compound," including searches by its CAS number (1804939-15-8), no detailed research findings regarding its synthesis, the exploration of its derivatives and analogues, or its incorporation into conjugated systems could be located.

Therefore, it is not possible to generate the requested article on the "Synthesis and Exploration of Derivatives and Analogues of this compound" with the required level of detail and scientific rigor. Any attempt to do so would be speculative and would not be based on verifiable research findings, thus failing to meet the core requirements of the prompt.

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 3,5-dibromo-2,6-difluorothiophenol is anticipated to be relatively simple, primarily showing signals for the thiol proton (-SH) and the aromatic proton.

Aromatic Region: A single resonance is expected for the aromatic proton at the C4 position. Its chemical shift would be influenced by the deshielding effects of the adjacent bromine atoms and the fluorine atoms at the ortho positions.

Thiol Proton: The thiol proton will appear as a distinct signal. Its chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding.

Based on data from similar compounds, such as 2,6-dibromophenol, the aromatic proton would likely appear at a downfield position.

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. ossila.com For this compound, the two fluorine atoms at the C2 and C6 positions are chemically equivalent. Therefore, they are expected to give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. ossila.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of this compound, four distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the four unique carbon environments:

C1: The carbon atom bonded to the thiol group.

C2/C6: The two equivalent carbon atoms bonded to the fluorine atoms.

C3/C5: The two equivalent carbon atoms bonded to the bromine atoms.

C4: The carbon atom bonded to the aromatic proton.

The chemical shifts of these signals are influenced by the electronegativity of the directly attached and neighboring substituents.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 110-120 |

| C2/C6 | 155-165 (d, ¹JCF) |

| C3/C5 | 105-115 |

| C4 | 115-125 |

To definitively assign the signals observed in the ¹H and ¹³C NMR spectra, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this case, it would be of limited use due to the presence of only one type of aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It would be crucial for assigning the C4 signal by correlating it with the aromatic proton signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the confirmation of its molecular formula, C₆H₂Br₂F₂S. ossila.com

The mass spectrum would also display a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This would result in a triplet of peaks (M, M+2, M+4) for the molecular ion, with relative intensities of approximately 1:2:1.

Analysis of the fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for aromatic thiols include the loss of the thiol radical (•SH) and cleavage of the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

S-H Stretch: A weak to medium absorption band is expected in the IR spectrum in the region of 2550-2600 cm⁻¹ corresponding to the S-H stretching vibration of the thiol group.

C-S Stretch: The C-S stretching vibration typically appears as a weak absorption in the region of 600-800 cm⁻¹.

Aromatic C-H Stretch: A sharp absorption band is expected above 3000 cm⁻¹ for the aromatic C-H stretch.

Aromatic C=C Stretch: Aromatic ring stretching vibrations typically appear as a series of bands in the 1400-1600 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibrations are expected in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.

C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the region of 1100-1400 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum.

Summary of Expected Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | Signal for aromatic H4; Signal for SH proton. |

| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms. ossila.com |

| ¹³C NMR | Four signals corresponding to the four unique carbon environments. |

| MS | Molecular ion peak with a characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| IR/Raman | Characteristic stretching vibrations for S-H, aromatic C-H, C=C, C-S, C-Br, and C-F bonds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the nature of its chromophores.

In the case of this compound, the aromatic ring and the sulfur-containing thiol group, along with the halogen substituents, constitute the principal chromophores. The absorption of UV radiation by this molecule is expected to induce π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the benzene (B151609) ring to the corresponding antibonding orbitals. The non-bonding (n) electrons on the sulfur atom can also be excited to antibonding π* orbitals, resulting in n → π* transitions, which are generally of lower intensity.

The presence of bromine and fluorine atoms as substituents on the benzene ring is expected to influence the absorption maxima (λmax). These halogen atoms can exert both inductive (-I) and resonance (+R) effects, which can shift the absorption bands to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. While specific experimental data for this compound is not publicly available, the analysis of its UV-Vis spectrum would provide crucial insights into its electronic properties.

| Electronic Transition | Expected Wavelength Region | Associated Molecular Orbitals |

| π → π | 200-400 nm | HOMO to LUMO |

| n → π | 300-500 nm | Non-bonding to π* antibonding |

Gas-Liquid Chromatography (GLC) for Purity and Reaction Mixture Composition Analysis

Gas-Liquid Chromatography (GLC) is an essential analytical technique for assessing the purity of volatile and thermally stable compounds and for analyzing the composition of reaction mixtures. In the context of this compound, GLC would serve as a primary method to determine its percentage purity after synthesis and purification.

The principle of GLC involves partitioning the analyte between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a column. The separation is based on the differential affinities of the components of the sample for the stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase travel faster through the column and thus have shorter retention times.

For this compound, a suitable high-temperature, non-polar, or moderately polar capillary column would be selected. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). By integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, a quantitative measure of its purity can be obtained. Furthermore, GLC analysis of a crude reaction mixture would reveal the presence of any starting materials, intermediates, or by-products, thereby allowing for the optimization of reaction conditions.

| Analytical Parameter | Information Provided |

| Retention Time (tR) | Compound identification (under specific conditions) |

| Peak Area | Quantitative measure of compound concentration/purity |

| Resolution | Separation efficiency of the chromatographic system |

X-ray Crystallography for Solid-State Structural Determination

For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be a critical step. The diffraction pattern generated by the interaction of X-rays with the crystal lattice is then used to construct an electron density map, from which the atomic positions can be determined.

The resulting crystal structure would reveal key structural parameters. For instance, the C-S bond length and the C-S-H bond angle of the thiophenol group, as well as the C-Br and C-F bond distances within the benzene ring, could be precisely measured. Furthermore, the analysis would elucidate the planarity of the benzene ring and the orientation of the substituents. Intermolecular interactions, such as hydrogen bonding involving the thiol hydrogen or halogen bonding involving the bromine atoms, which dictate the packing of the molecules in the crystal lattice, would also be identified. While a specific crystal structure for this compound is not currently reported in public databases, such an analysis would provide the most detailed and unambiguous structural information for this compound.

| Crystallographic Parameter | Structural Information |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the basic repeating unit of the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates (x, y, z) | Precise position of each atom in the unit cell |

| Bond Lengths and Angles | Geometric parameters of the molecule |

| Torsion Angles | Conformational details of the molecule |

Computational Chemistry and Theoretical Studies on 3,5 Dibromo 2,6 Difluorothiophenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods would elucidate the distribution of electrons within 3,5-Dibromo-2,6-difluorothiophenol, which is key to its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov For a molecule like this compound, DFT calculations could predict its optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net These calculations would provide a foundational understanding of the molecule's stability and structure. Typically, a basis set such as B3LYP/6-311+G(d,p) is employed to achieve accurate results for geometry and other properties. researchgate.netkarazin.ua

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

Table 1: Hypothetical Data Table for Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

This table is for illustrative purposes only, as no specific computational data for this compound has been found.

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations could be used to study the dynamic behavior of this compound over time. These simulations would provide insights into the conformational flexibility of the molecule, particularly the rotation around the carbon-sulfur bond. This would help in understanding how the molecule behaves in different environments and its potential interactions with other molecules. At present, no MD simulation studies have been published for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are frequently used to predict spectroscopic data such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.net For this compound, such a comparative study would validate the computed structural parameters and provide a more detailed understanding of its vibrational modes. mdpi.com However, no such computational or experimental spectroscopic analyses are currently available in the literature.

Reactivity Prediction and Reaction Mechanism Studies

Theoretical studies are instrumental in predicting the reactivity of a compound and elucidating potential reaction mechanisms. By mapping the molecular electrostatic potential (MEP), researchers can identify electron-rich and electron-deficient regions of a molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. nih.govmdpi.com Furthermore, computational modeling can be used to study the transition states and energy barriers of potential reactions, such as Suzuki cross-coupling reactions, which are common for halogenated aromatic compounds. researchgate.netmdpi.com This information is vital for designing synthetic routes and understanding the chemical behavior of the compound. Unfortunately, no reactivity or mechanism studies specific to this compound have been reported.

Advanced Applications in Chemical Science and Technology

Utilization as a Versatile Building Block in Complex Organic Synthesis

3,5-Dibromo-2,6-difluorothiophenol serves as a highly functionalized building block in organic synthesis. The presence of multiple, distinct reactive sites—the thiol group and the two bromine atoms, all influenced by the strongly electron-withdrawing fluorine atoms—allows for its participation in a variety of chemical transformations. Organic chemists leverage these features to construct complex molecular architectures. scbt.com

The thiol group provides a nucleophilic center, ready for reactions such as S-alkylation, S-arylation, and addition to unsaturated systems. The bromine atoms, positioned ortho to the fluorine atoms, are susceptible to a range of cross-coupling reactions. These include well-established methods like Suzuki, Stille, and Negishi couplings, which are fundamental for forming new carbon-carbon bonds. ossila.comossila.com This dual reactivity enables chemists to introduce the difluorothiophenyl moiety into larger molecules or to use it as a central scaffold upon which to build complexity through sequential, site-selective reactions.

The utility of similar brominated and fluorinated aromatic compounds as foundational materials in the synthesis of more complex structures is well-documented. bldpharm.combldpharm.com For instance, brominated thiophenes and benzothiadiazoles are common starting points for creating oligomers and polymers. ossila.comossila.com The principles of using these "building blocks" are directly applicable to this compound, highlighting its potential in constructing novel and intricate molecular frameworks.

Role in Materials Science and Conjugated Systems

The electronic properties imparted by the fluorine and sulfur atoms make this compound a particularly interesting precursor for materials used in organic electronics.

This compound is an ideal starting material for the synthesis of π-conjugated systems, which are the cornerstone of organic semiconductors. Through polymerization reactions, typically involving the bromine atoms in cross-coupling schemes, this compound can be incorporated into the backbone of semiconducting polymers. ossila.com The resulting materials often feature a donor-acceptor architecture, where the electron-rich thiophene (B33073) unit, modified by the thiol, can act in concert with other electron-deficient monomers.

The synthesis of such polymers is critical for their application in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ossila.com Related fluorinated and brominated bithiophenes are explicitly used for synthesizing semiconducting polymers for these very applications, underscoring the role of fluorinated thiophenol derivatives in this field. ossila.com

The introduction of fluorine atoms onto the thiophene ring has a profound and predictable effect on the electronic properties of the resulting materials. Fluorine is the most electronegative element, and its presence significantly lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the conjugated system.

Table 1: Effect of Fluorination on Polymer Properties

| Property | Effect of Fluorine Introduction | Reason | Citation |

|---|---|---|---|

| HOMO Energy Level | Down-shifted (Lower Energy) | High electronegativity of fluorine atoms. | ossila.com |

| Open-Circuit Voltage (Voc) in OPVs | Increased | Larger energy difference between the donor's HOMO and the acceptor's LUMO. | ossila.comcore.ac.uk |

| Molecular Ordering | Enhanced Planarity and Packing | Intramolecular and intermolecular F···S interactions. | ossila.com |

| Charge Mobility | Potentially Increased | Improved intermolecular π-π stacking from enhanced planarity. | ossila.com |

Given its role as a precursor to high-performance semiconducting polymers, derivatives of this compound are prime candidates for use in OFETs and OPVs. ossila.comossila.com In OFETs, the enhanced charge mobility and ordered solid-state packing of fluorinated polymers can lead to higher performance transistors, which are essential for applications in flexible displays and sensors.

Ligand Chemistry for Noble Metal Quantum Clusters and Catalysis

The thiol group of this compound makes it an excellent ligand for stabilizing noble metal quantum clusters. researchgate.net Quantum clusters, or quantum dots, are extremely small nanoparticles (typically <2 nm) composed of a few to a hundred atoms. At this scale, they exhibit molecule-like properties, including discrete electronic transitions and strong fluorescence. researchgate.netnih.gov

Thiolates are known to form strong bonds with noble metals like gold (Au) and silver (Ag), effectively capping the metal core and preventing uncontrolled growth and aggregation. nih.gov The electronic nature of the ligand influences the properties of the resulting quantum cluster. The electron-withdrawing fluorine atoms on the 3,5-Dibromo-2,6-difluorothiophenolate ligand would modulate the electronic structure of the metal core, potentially tuning its photoluminescent and catalytic properties. These highly fluorescent, water-soluble nanoclusters have potential applications as biological labels and light-emitting sources in optoelectronics. researchgate.net While specific studies on this compound as a ligand were not identified, the principles of using functionalized thiols to create fluorescent gold nanoclusters are well-established. nih.gov

Intermediates for the Design of Bioactive Molecules

The structural motifs present in this compound are of interest in medicinal chemistry for the design of new therapeutic agents. The gem-difluoro group is a recognized bioisostere of a carbonyl group, meaning it can mimic the steric and electronic properties of a carbonyl while offering improved metabolic stability and lipophilicity. nih.gov This strategy is used in the design of marketed drugs.

The synthesis of bioactive molecules often involves a "building block" approach, where pre-functionalized rings are incorporated into a larger molecule to probe its interaction with a biological target, such as an enzyme or receptor. scbt.comnih.gov By using this compound as an intermediate, medicinal chemists can introduce a di-bromo-di-fluoro-thiophenyl moiety into a drug candidate.

Subsequent analysis of the biological activity of a series of such compounds allows for the determination of structure-activity relationships (SAR). nih.govnih.gov For example, SAR studies might reveal that the specific substitution pattern of the fluorinated ring is crucial for binding to a target protein, or that the bromine atoms can be replaced with other functional groups to enhance potency or selectivity. nih.gov This iterative process of synthesis and biological testing is fundamental to modern drug discovery. nih.gov

Application in Single-Molecule Junction Studies

The investigation of charge transport through individual molecules, a field known as molecular electronics, offers a pathway to understanding fundamental quantum phenomena and developing novel electronic components at the ultimate limit of miniaturization. The compound this compound, while not yet extensively documented in dedicated single-molecule junction studies, possesses a unique combination of substituents that makes it a theoretically intriguing candidate for such research. The strategic placement of electron-withdrawing fluorine and bromine atoms, alongside the sulfur anchoring group, is expected to significantly influence its conductance and charge transport mechanisms within a single-molecule junction.

The conductance of a molecule in a junction is primarily determined by the alignment of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—with the Fermi level of the electrodes, as well as the strength of the electronic coupling between the molecule and the electrodes. The substituents on the molecular backbone play a crucial role in tuning these properties.

Research Findings on Structurally Related Compounds

While direct experimental data for this compound is not available, studies on other halogen-substituted benzene (B151609) and thiophenol derivatives provide valuable insights into the expected behavior of this molecule.

Halogen atoms, being highly electronegative, generally act as electron-withdrawing groups. This effect tends to lower the energy levels of both the HOMO and LUMO. Research on various monosubstituted and disubstituted benzene derivatives has shown that electron-withdrawing substituents can modulate the energy levels of the transport orbitals. nih.gov The presence of four halogen atoms (two bromine and two fluorine) on the phenyl ring of this compound is anticipated to cause a significant downward shift in its frontier orbital energies.

Furthermore, the nature of the halogen can influence the conductance. Studies on other organic molecules have shown that different halogen substitutions (F, Cl, Br, I) can systematically alter the electronic and optical properties. nih.gov For instance, the increasing atomic number of the halogen can lead to a narrowing of the band gap. nih.gov

The thiophenol group serves as a common and effective anchor to gold electrodes in single-molecule junction experiments. nih.gov The sulfur atom forms a reliable covalent bond with gold, facilitating the formation of stable molecular junctions. The conductance of such junctions is sensitive to the binding geometry (e.g., atop, bridge, or adatom binding sites on the gold surface). nsf.gov

Expected Conductance Behavior and Data Interpretation

Based on the principles derived from related studies, the following table summarizes the expected impact of the specific substitutions in this compound on its single-molecule conductance properties.

| Structural Feature | Expected Effect on Single-Molecule Junction Properties | Supporting Rationale from Related Studies |

| Thiophenol Anchor | Forms a stable covalent bond with gold electrodes, enabling junction formation. | The thiol group is a well-established and reliable anchor for creating single-molecule junctions with gold. nih.gov |

| Fluorine Substituents (ortho) | Strong electron-withdrawing effect, lowering HOMO and LUMO energy levels. Potential for through-space interactions with the sulfur anchor. | Electron-withdrawing groups are known to tune the energy levels of transport orbitals. nih.gov |

| Bromine Substituents (meta) | Electron-withdrawing effect, further lowering frontier orbital energies. Potential for destructive quantum interference, leading to lower conductance. | Meta substitution in benzene derivatives often results in destructive quantum interference and reduced conductance. |

| Combined Di-bromo and Di-fluoro Substitution | Significant lowering of frontier orbital energies. Complex interplay of inductive effects and quantum interference. | The cumulative effect of multiple electron-withdrawing groups is expected to be a substantial modification of the molecular electronic structure. |

The following interactive table presents hypothetical conductance data for a series of substituted thiophenols to illustrate the expected trends. This data is not experimental but is based on the established principles of how different substituents affect single-molecule conductance.

No Publicly Available Research Found for this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific research articles, patents, or detailed experimental data were identified for the chemical compound this compound.

Consequently, it is not possible to generate an article on the "Future Research Directions and Emerging Trends" for this specific compound as requested. The provided outline requires detailed, informative, and scientifically accurate content based on existing research, which is absent for this compound.

While searches were conducted for related compounds and general topics such as sustainable synthesis of halogenated compounds, novel reactivity of aryl thiols, and their applications in materials science and nanoscience, the strict instruction to focus solely on this compound prevents the inclusion of this information. Extrapolating from related but distinct molecules would violate the core requirement of the user's request and would amount to speculation rather than a factual report.

Therefore, the generation of the requested article cannot be fulfilled at this time due to the lack of foundational research on this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dibromo-2,6-difluorothiophenol, and how can selective bromination be achieved?

- Methodological Answer : The synthesis typically involves halogenation of a fluorinated aromatic precursor. For example, selective bromination of 2,6-difluorothiophenol can be performed using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide under controlled conditions. Key challenges include avoiding over-bromination and managing regioselectivity. Reaction parameters such as temperature (0–25°C), solvent polarity, and stoichiometry must be optimized. Radical initiators promote homolytic cleavage of NBS, ensuring selective bromination at the 3 and 5 positions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies fluorine environments, while NMR resolves proton signals near electronegative substituents.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns (e.g., Br/Br splits).

- X-ray Crystallography : Resolves crystal structure and non-covalent interactions (e.g., Br⋯Br contacts), as demonstrated in similar brominated compounds .

Q. How can decomposition pathways be minimized during synthesis under acidic or oxidative conditions?

- Methodological Answer : Use inert atmospheres (N/Ar) to prevent oxidation of the thiol (-SH) group. Avoid strong acids; instead, employ mild protonation agents (e.g., acetic acid). Continuous flow reactors, as described in industrial protocols for analogous compounds, enhance control over reaction kinetics and reduce side reactions .

Advanced Research Questions

Q. What role do non-covalent interactions (e.g., Br⋯Br, S⋯F) play in the stability and reactivity of this compound?

- Methodological Answer : Halogen bonding (Br⋯Br) and sulfur-fluorine interactions influence crystal packing and solubility. X-ray studies of related brominated dihydrofurans reveal Br⋯Br distances of 3.4–3.6 Å, contributing to lattice stability. Computational tools like DFT (e.g., B3LYP/6-31G*) can model these interactions and predict thermodynamic stability .

Q. How can density functional theory (DFT) predict the thermochemical properties and reaction pathways of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for halogenated systems. DFT calculations can estimate bond dissociation energies (BDEs) for Br-C and S-H bonds, guiding synthetic modifications. For example, Becke’s 1993 work demonstrated that inclusion of exact exchange reduces error margins in atomization energies to ±2.4 kcal/mol .

Q. What strategies are used to assess the pharmacological potential of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing Br with -NO) to evaluate cytotoxicity or enzyme inhibition.

- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using software like AutoDock.

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential via MTT assays. Similar bromo-fluoro derivatives show promise as kinase inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.